molecular formula C14H17N3O4 B2580414 ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 861206-02-2

ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2580414
CAS No.: 861206-02-2
M. Wt: 291.307
InChI Key: JANQWABAPTYGRN-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS: 67320-77-8; molecular formula: C₁₄H₁₇N₃O₄) is a triazole derivative with a 4-methoxyphenyl substituent at the 4-position of the triazolone ring and an ethyl acetate group at the 1-position . Its synthesis involves refluxing a Schiff base intermediate (e.g., 4-(4-methoxybenzylideneamino)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) with ethyl bromoacetate in ethanol, followed by purification via recrystallization . The compound is characterized by FT-IR, NMR, and mass spectrometry, with key spectral features including ester carbonyl (C=O) peaks at ~1720 cm⁻¹ and aromatic proton resonances between 6.8–7.8 ppm .

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANQWABAPTYGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring fused with an aromatic methoxyphenyl group and an acetate moiety. The molecular formula is C13H15N3O3C_{13}H_{15}N_3O_3, reflecting its complex architecture that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H15N3O3C_{13}H_{15}N_3O_3
Molecular Weight255.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Triazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that compounds with triazole structures can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL .

Antifungal Activity

Triazoles are well-known for their antifungal properties, primarily due to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in ergosterol biosynthesis in fungi. This compound has shown promising results in inhibiting fungal growth.

Research Findings on Antifungal Activity

A recent investigation into the antifungal activity of various triazole derivatives indicated that those with bulky hydrophobic groups exhibited enhanced efficacy against Candida albicans and Aspergillus niger. The compound under discussion demonstrated an MIC value of approximately 12.5 µg/mL against Candida albicans, suggesting its potential as an antifungal agent .

Anticancer Properties

Emerging research highlights the anticancer potential of triazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines. The compound's mechanism involves inducing apoptosis through the activation of caspase pathways. The IC50 values were reported to be around 30 µM for MCF7 cells and 25 µM for A549 cells .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in fungal sterol biosynthesis.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells leading to cell death.
  • Antimicrobial Effects : Its structural features allow it to penetrate bacterial cell walls effectively.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate. It has demonstrated an impressive minimum inhibitory concentration (MIC) of approximately 12.5 µg/mL against Candida albicans, indicating its potential as an effective antifungal agent. This property is particularly valuable given the growing concern over antifungal resistance.

Antioxidant Properties

Research has shown that derivatives of triazole compounds exhibit notable antioxidant activities. This compound may contribute to the development of new antioxidant therapies aimed at combating oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key metabolic enzymes. For instance, studies indicate that it can inhibit acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer’s disease and other neurological disorders .

Agrochemical Potential

This compound has been investigated for its role as an agrochemical. Its derivatives have shown promise as insecticides and fungicides. The compound's structure allows for modifications that enhance its efficacy against various pests while minimizing environmental impact .

Case Study: Insecticidal Activity

In a comparative study of several triazole derivatives, the compound exhibited significant insecticidal activity against common agricultural pests. This suggests its utility in integrated pest management strategies .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used in synthesizing advanced polymer materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Nanocomposite Development

Studies have explored the use of this compound in developing nanocomposites with improved barrier properties. These materials are crucial for packaging applications where protection against moisture and gases is required .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAntifungal activity (MIC = 12.5 µg/mL), antioxidant properties, enzyme inhibition (AChE)
Agricultural SciencePotential insecticide and fungicide; effective against agricultural pests
Material ScienceEnhances thermal stability in polymers; applicable in nanocomposite development

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of this compound are influenced by substitutions on the aryl ring. Below is a comparative analysis with structurally similar derivatives:

Substituted Aryl Derivatives
Substituent CAS Number Molecular Formula Molecular Weight Key Properties/Activities
4-Methoxyphenyl 67320-77-8 C₁₄H₁₇N₃O₄ 291.31 Antimicrobial activity
4-Fluorophenyl 860651-06-5 C₁₃H₁₄FN₃O₃ 279.27 Enhanced lipophilicity
3-Chlorophenyl 1240579-24-1 C₁₃H₁₄ClN₃O₃ 295.72 Improved antibacterial potency
4-Phenoxyphenyl 860789-24-8 C₁₉H₁₉N₃O₄ 353.38 Increased steric bulk, stability

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., F, Cl) increase electrophilicity and membrane permeability .
  • Biological Activity : The parent compound exhibits moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . Fluorinated and chlorinated analogs show superior activity (MIC: 8–16 µg/mL), likely due to enhanced interactions with bacterial enzymes .
  • Stability: Bulkier substituents (e.g., phenoxyphenyl) may slow ester hydrolysis, improving metabolic stability .
Derivatives with Modified Ester Groups

Replacing the ethyl acetate group with hydrazide (e.g., compound 4 in ) or carbothiohydrazide moieties (e.g., 5a-b in ) alters solubility and target affinity. Hydrazide derivatives exhibit stronger hydrogen-bonding interactions, enhancing antifungal activity (MIC: 4–8 µg/mL against Candida albicans) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted triazole precursors with ethyl bromoacetate under reflux conditions. For example, describes refluxing 4-[arylidene-amino]-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-ones with sodium in ethanol, followed by ethyl bromoacetate addition. Yield optimization depends on solvent choice (absolute ethanol preferred), reaction time (5–6 hours), and stoichiometric ratios . highlights the use of glacial acetic acid as a catalyst in similar triazole syntheses, emphasizing the role of acid catalysis in accelerating cyclization .
Key Reaction Parameters Typical Conditions
SolventAbsolute ethanol
CatalystGlacial acetic acid
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield Range37–60% (varies by substituent)

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its molecular configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. provides an example where hydrogen bonding (N4—H⋯O2) and dihedral angles between phenyl rings (84.59°) were resolved via single-crystal X-ray diffraction . For routine analysis, NMR (1H/13C) and IR spectroscopy are used. For instance, demonstrates PubChem-derived InChI key validation for related triazole derivatives, ensuring consistency in spectral data interpretation .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach in ) enable predictive modeling of reaction energetics and byproduct formation. For example, transition-state analysis can identify rate-limiting steps in triazole cyclization, while machine learning models trained on experimental datasets (e.g., reflux time vs. yield) can propose optimal conditions . supports this with statistical design of experiments (DoE) to minimize trial runs, such as factorial designs to test variables like temperature, catalyst loading, and solvent polarity .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous triazole derivatives?

  • Methodological Answer : Bioactivity discrepancies often arise from substituent effects or assay variability. notes that 2,4-dimethoxyphenyl substituents enhance antifungal activity, while 3,4,5-trimethoxy groups may reduce solubility, confounding in vitro results . To address this:

  • Perform dose-response assays across multiple cell lines (e.g., microbial vs. mammalian).
  • Use molecular docking studies to correlate substituent geometry with target binding (e.g., triazole-thiol interactions with fungal cytochrome P450 in ) .
  • Validate findings via orthogonal assays (e.g., MIC vs. time-kill kinetics).

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s crystallinity and stability?

  • Methodological Answer : and reveal that intramolecular hydrogen bonds (e.g., N—H⋯O) and π-π interactions between aromatic rings stabilize the crystal lattice. For example, the twisted phenyl rings (dihedral angle 84.84°) in reduce steric strain, while thione sulfur in participates in weak C—H⋯S interactions, enhancing thermal stability . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis are recommended to quantify these effects.

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies despite similar protocols?

  • Methodological Answer : Variations often stem from subtle differences in:

  • Purification methods : Flash chromatography ( , % yield) vs. recrystallization ( , higher purity but lower yield) .

  • Starting material quality : Trace moisture in ethanol ( ) can hydrolyze intermediates, reducing efficiency .

  • Catalyst purity : Glacial acetic acid vs. contaminated batches ( ).

    Resolution : Implement strict quality control (e.g., Karl Fischer titration for solvent dryness) and report detailed procedural metadata (e.g., stirring rate, cooling gradients).

Methodological Recommendations

  • For Synthetic Reproducibility : Use DoE ( ) to identify critical parameters and adopt ICReDD’s computation-experiment feedback loop ( ) .
  • For Structural Analysis : Combine X-ray crystallography ( ) with dynamic NMR to probe conformational flexibility in solution .
  • For Bioactivity Studies : Prioritize derivatives with electron-withdrawing substituents ( ) and validate mechanisms via knockout assays (e.g., CYP51 inhibition in fungi) .

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